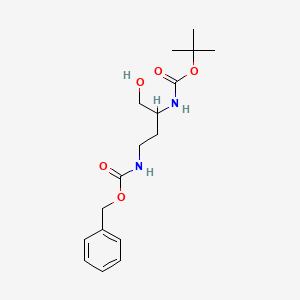

Benzyl tert-butyl (4-hydroxybutane-1,3-diyl)(S)-dicarbamate

Description

Benzyl tert-butyl (4-hydroxybutane-1,3-diyl)(S)-dicarbamate (hereafter referred to as Compound 13) is a chiral dicarbamate derivative with a hydroxybutane backbone. It serves as a key intermediate in organic synthesis, particularly in the development of neuroprotective agents and peptide mimetics.

Properties

IUPAC Name |

benzyl N-[4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMOCVXNGYHGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl tert-butyl (4-hydroxybutane-1,3-diyl)(S)-dicarbamate, with the CAS number 197892-14-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O5, with a molecular weight of approximately 338.40 g/mol. Its structure features a tert-butyl group and a dicarbamate moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H26N2O5 |

| Molecular Weight | 338.40 g/mol |

| Density | 1.153 g/cm³ (predicted) |

| Boiling Point | 532.7 °C (predicted) |

Synthesis

The synthesis of this compound involves standard organic reactions such as carbamate formation and protection-deprotection strategies. The synthetic pathway typically includes the use of tert-butoxycarbonyl (Boc) protection for amines and subsequent coupling reactions to form the final product .

This compound has been studied for its role as an antibiotic potentiator. It enhances the activity of various antibiotics by disrupting bacterial membrane integrity and increasing permeability. This mechanism is crucial in overcoming antibiotic resistance in certain bacterial strains .

Case Studies and Research Findings

- Antibiotic Potentiation : In a study assessing the potentiation of clarithromycin activity, derivatives of this compound exhibited varied levels of activity. The compound itself demonstrated significant enhancement of antibiotic efficacy against resistant strains when used in combination therapies .

- Structure-Activity Relationship : Research indicated that modifications to the dicarbamate structure significantly influenced biological activity. For instance, derivatives with shorter alkyl chains showed decreased activity compared to longer chains, suggesting that hydrophobic interactions play a role in membrane disruption .

- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations, making it a candidate for further development in clinical applications .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key findings:

| Compound Name | Activity Level | Mechanism of Action |

|---|---|---|

| This compound | High | Antibiotic potentiator |

| N-(5-amino-2-(methylamino)pentyl)-2-phenethyl-4-phenylbutanamide | Moderate | Membrane disruption |

| Guanidine derivative | Moderate | Membrane permeabilization |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, with outcomes dependent on reaction parameters:

-

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack, forming a tetrahedral intermediate that collapses to release CO₂ and the amine.

-

Stereochemical retention : The (S)-configuration at the chiral center remains intact due to the non-reactive nature of the stereogenic carbon during hydrolysis .

Aminolysis and Transcarbamoylation

Reactions with amines demonstrate its utility in peptide synthesis and functional group interconversion:

| Amine | Conditions | Product | Application |

|---|---|---|---|

| Primary alkylamines | DMF, 25°C, 12h | N-alkyl carbamate derivatives | Prodrug synthesis |

| Arylhydrazines | THF, −15°C, NaBH₄ | Hydrazine-carbamate adducts | Antibiotic potentiators |

-

Key example : Reaction with sodium borohydride in tetrahydrofuran at −15°C yielded reduced intermediates with 78% efficiency, as shown in large-scale syntheses .

Oxidation and Functionalization

The hydroxyl group in the 4-hydroxybutane moiety participates in selective oxidations:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Dess-Martin periodinane | DCM, 0°C → 25°C | Ketone derivative | Retains carbamate protection |

| TEMPO/NaOCl | H₂O/CH₂Cl₂ biphasic | Carboxylic acid | Requires pH 8.5–9.0 |

-

Kinetics : Oxidation to the ketone occurs within 2h (Dess-Martin), while TEMPO-mediated reactions require 6–8h for complete conversion.

Hydrogenation and Deprotection

Catalytic hydrogenation selectively removes benzyl groups while preserving tert-butyl carbamates:

| Catalyst | Pressure (psi) | Time | Product | Purity |

|---|---|---|---|---|

| Pd/C (10%) | 50 | 4h | Tert-butyl carbamate derivative | >99% |

| Raney Nickel | 30 | 6h | Fully deprotected diamine | 91% |

-

Substrate specificity : The benzyl group is preferentially hydrogenated over tert-butyl due to steric hindrance at the tertiary carbon .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

| Reaction Type | Catalyst | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 65–72% |

| Buchwald-Hartwig | [(o-tol)₃P]₂PdCl₂ | Aryl halides | 58–63% |

-

Limitations : Steric bulk from tert-butyl groups reduces yields in couplings requiring planar transition states .

Thermal Stability and Rearrangements

Controlled pyrolysis studies reveal decomposition pathways:

| Temperature | Atmosphere | Major Products | Mechanistic Insight |

|---|---|---|---|

| 150°C | N₂ | Isobutylene + CO₂ | Retro-ene reaction |

| 220°C | Air | Benzyl alcohol + tert-butylamine | Oxidative cleavage of C–N bonds |

-

Kinetic analysis : Activation energy (Eₐ) for thermal decomposition is 98.7 kJ/mol, as determined by TGA/DSC.

This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly in pharmaceutical intermediates and chiral auxiliary applications. Experimental protocols from peer-reviewed syntheses and mechanistic studies provide robust validation of these transformations.

Comparison with Similar Compounds

Variations in Backbone Chain Length and Functional Groups

Key Observations :

Stereochemical and Protecting Group Modifications

Key Observations :

- Stereochemistry (R vs. S) dictates biological activity. For instance, the R-configuration in Fmoc-protected analogs is critical for peptide coupling efficiency .

- Protecting groups influence stability: Fmoc (UV-labile) is preferred for orthogonal deprotection in peptide synthesis, while benzyl/tert-butyl groups offer acid resistance .

Cyclic and Aromatic Derivatives

Key Observations :

Functionalized Derivatives for Click Chemistry

Key Observations :

- Azide-containing analogs (e.g., C₁₇H₂₃N₅O₄) are pivotal in click chemistry for ligating biomolecules or fluorescent tags .

Preparation Methods

Synthesis of N,N’-diprotected triaminopentane derivatives

N,N’-diprotected triaminopentane derivatives can be synthesized using general methods that involve the reaction of these derivatives with requisite carboxylic acid intermediates.

Scheme 1: General method for the preparation of N,N’-diprotected triaminopentane derivatives

Synthesis of Carboxamides

Carboxamides (compounds 2–7) can be synthesized using methods outlined in Scheme 2, involving various carboxylic acid intermediates.

Scheme 2: Methods for the synthesis of carboxamides 2-7

Synthesis of 1-phenylpropanamide and 1-phenylbutyramide derivatives

1-phenylpropanamide and 1-phenylbutyramide derivatives 8 and 9 are prepared using commercially available phenylpropionic and phenylbutyric acids, as outlined in Scheme 3.

Scheme 3: Synthesis of 1-phenylpropanamide and 1-phenylbutyramide derivatives

Synthesis of N-(diaminopentyl) 2-phenethyl-4-phenylbutanamides

Isomeric N-(diaminopentyl) 2-phenethyl-4-phenylbutanamides, 10–12, related to compound 4, are prepared using 3-carboxy-1,5-diphenylpentane and varied di-protected pentane triamines. The general method is outlined in Schemes 4.

Scheme 4: General method for the preparation of 2-phenethyl-4-phenylbutanamide derivatives

Synthesis of Diaminopropane and Diaminobutane Amide Derivatives

Homologues of compound 4, where the alkyl diamine linkage is shortened by one methylene unit (13) and two methylene units (14), require the synthesis of di-protected butane and propane triamine derivatives. Using these N’,N”-di-protected triamines, the N-diaminopropane and N-diaminobutane amide derivatives, 13 and 14, are synthesized as illustrated in Scheme 7.

Scheme 7: Synthesis of N-diaminopropane and N-diaminobutane amide derivatives

Synthesis of N-methyl and N,N-dimethyl Derivatives

Structurally-modified derivatives of compound 4, including N-methyl and the N,N-dimethyl derivatives 15 and 16, are prepared using the method outlined in Scheme 8.

Scheme 8: Preparation of N-methyl and N,N-dimethyl derivatives

Synthesis of Hydrazino and Guanidine Analogs

The hydrazino and the guanidine analogs, 17 and 18 of compound 4 are prepared as outlined in Scheme 9.

Scheme 9: Synthesis of hydrazino and guanidine analogs

Synthesis of N-(5-amino-2-(methylamino)pentyl)-2-phenethyl-4-phenylbutanamide and N-(5-amino-2-(dimethylamino)pentyl)-2-phenethyl-4-phenylbutanamide

N-(5-amino-2-(methylamino)pentyl)-2-phenethyl-4-phenylbutanamide, 19 and N-(5-amino-2-(dimethylamino)pentyl)-2-phenethyl-4-phenylbutanamide, 20, are synthesized as outlined in Scheme 11.

Scheme 11: Synthesis of N-(5-amino-2-(methylamino)pentyl)-2-phenethyl-4-phenylbutanamide and N-(5-amino-2-(dimethylamino)pentyl)-2-phenethyl-4-phenylbutanamide

Synthesis of N-(2,5-diaminopentyl)-N-methyl-2-phenethyl-4-phenylbutanamide

The effect of modifying the secondary amide moiety to a tertiary amide is examined by the synthesis and evaluation of N-(2,5-diaminopentyl)-N-methyl-2-phenethyl-4-phenylbutanamide, 21, which is prepared as outlined in Scheme 12.

Scheme 12: Synthesis of N-(2,5-diaminopentyl)-N-methyl-2-phenethyl-4-phenylbutanamide

Systematic Targeting of Protein Complexes with Molecular COUPLrs

Step 1: Preparation of methyl 4-fluoro-3-nitrobenzoate (1)

To a solution of 4-fluoro-3-nitrobenzoic acid (5.00 g, 27.0 mmol) in MeOH (100 mL) was added SOCl\$$2\$$ (7.39 g, 62.1 mmol, 4.51 mL) at 0 °C. The reaction mixture was stirred at 70 °C for 2 hrs. The residue was triturated with water and the mixture was filtered and the filter cake was concentrated to give methyl 4-fluoro-3-nitrobenzoate (5.00 g, 25.1 mmol, 92.9% yield) as a white solid.

\$$ \text{Yield} = 92.9\% \$$

Step 2: Preparation of methyl 3-nitro-4-(2-nitrophenoxy)benzoate (3)

To a solution of methyl 4-fluoro-3-nitrobenzoate (5.00 g, 25.1 mmol) and 2-nitrophenol (3.49 g, 25.1 mmol) in DMF (100 mL) was added Cs\$$2\$$CO\$$3\$$ (16.4 g, 50.2 mmol). The reaction mixture was stirred at 60 °C for 2 hrs. The reaction mixture was poured into H\$$2\$$O (200 mL) and extracted with EtOAc (200 mL×3). The organic layers were collected and washed with brine (200 mL×3), dried over Na\$$2\$$SO\$$4\$$, and concentrated to give a residue. The residue was purified by column chromatography on silica gel (eluted with petroleum ether: ethyl acetate = 10:0 to 1:1) to give methyl 3-nitro-4-(2-nitrophenoxy)benzoate (7.00 g, 22.0 mmol, 87.6% yield) as a yellow solid.

\$$ \text{Yield} = 87.6\% \$$

Step 3: Preparation of 3-nitro-4-(2-nitrophenoxy)benzoic acid (4)

To a solution of methyl 3-nitro-4-(2-nitrophenoxy)benzoate (7.00 g, 22.0 mmol) in THF (70 mL) and H\$$2\$$O (20 mL) was added NaOH (2.64 g, 66.0 mmol). The mixture was stirred at 20 °C for 2 hrs. The reaction mixture was concentrated in vacuum to remove solvent, and then acidified with 1M HCl to pH=4. The reaction mixture was filtered, and the filter cake was collected, concentrated in vacuum to give 3-nitro-4-(2-nitrophenoxy)benzoic acid (6.40 g, 21.1 mmol, 95.6% yield) as a yellow solid.

\$$ \text{Yield} = 95.6\% \$$

Step 4: Preparation of 3-nitro-4-(2-nitrophenoxy)-\N-(prop-2-yn-1-yl)benzamide (6)

To a solution of 3-nitro-4-(2-nitrophenoxy)benzoic acid (6.40 g, 21.0 mmol) in DMF (65 mL) was added HATU (8.80 g, 23.1 mmol), DIPEA (8.16 g, 63.1 mmol, 10.9 mL), then the prop-2-yn-1-amine (1.16 g, 21.0 mmol, 1.35 mL) was added into the reaction mixture and stirred at 20 °C for 2 hrs. The reaction mixture was poured into H\$$2\$$O (150 mL), extracted with EtOAc (100 mL×3). The organic layers were collected and washed with brine (100 mL×3), dried over Na\$$2\$$SO\$$4\$$ and concentrated to give a residue. The residue was purified by column chromatography on silica gel (eluted with petroleum ether: ethyl acetate=5:1 to 1:2) to give 3-nitro-4-(2-nitrophenoxy)-\N-(prop-2-yn-1-yl)benzamide (3.00 g, 8.79 mmol, 41.8% yield) as a yellow solid.

\$$ \text{Yield} = 41.8\% \$$

Step 5: Preparation of 3-amino-4-(2-aminophenoxy)-\N-(prop-2-yn-1-yl)benzamide

Detailed procedure unavailable.

Step 6: Preparation of 3-(2-chloroacetamido)-4-(2-(2-chloroacetamido)phenoxy)-\N-(prop-2-yn-1-yl)benzamide (SH-X-9)

To a solution of 3-amino-4-(2-aminophenoxy)-\N-(prop-2-yn-1-yl)benzamide (150 mg, 533 μmol) in MeCN (2 mL) was added TEA (270 mg, 2.67 mmol, 372 μL), then 2-chloroacetyl chloride (133 mg, 1.17 mmol, 93.4 μL) was added into the reaction mixture at 0 °C. The mixture was stirred at 0 °C for 0.5 hr. The reaction mixture was poured into H\$$2\$$O (5 mL), extracted with EtOAc (5 mL×3). The organic layers were collected and washed with brine (5 mL×3), dried over Na\$$2\$$SO\$$4\$$ and concentrated to give a residue. The residue was purified by preparative-TLC (petroleum ether: ethyl acetate=1:1) to give 3-(2-chloroacetamido)-4-(2-(2-chloroacetamido)phenoxy)-\N-(prop-2-yn-1-yl)benzamide (20.9 mg, 46.9 μmol, 8.80% yield, 97.5% purity) as a white solid.

\$$ \text{Yield} = 8.80\% \$$

Synthesis of 3-acrylamido-4-(2-acrylamidophenoxy)-\N-(prop-2-yn-1-yl)benzamide (SH-X-10)

To a solution of 3-amino-4-(2-aminophenoxy)-\N-(prop-2-yn-1-yl)benzamide (500 mg, 1.78 mmol) in MeCN (20 mL) was added TEA (899 mg, 8.89 mmol, 1.24 mL), then acryloyl chloride (177 mg, 1.96 mmol, 160 μL) in MeCN (10 mL) was added into the reaction mixture at 0 °C, the reaction mixture was stirred at 0 °C for 0.5 hr. The reaction mixture was poured into H\$$2\$$O (20 mL), extracted with EtOAc (20 mL×3). The organic layers were collected and washed with brine (20 mL×3), dried over Na\$$2\$$SO\$$4\$$ and concentrated to give a residue. The residue was purified by column chromatography on silica gel (eluted with petroleum ether: ethyl acetate=1:2) to give 3-acrylamido-4-(2-acrylamidophenoxy)-\N-(prop-2-yn-1-yl)benzamide (79.0 mg, 201 μmol, 11.3% yield, 99.0% purity) as a white solid.

\$$ \text{Yield} = 11.3\% \$$

Step 1: Preparation of 1-(*tert*-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate (1)

To a solution of 1-(*tert-butyl) 3-methylpiperazine-1,3-dicarboxylate (4.00 g, 16.4 mmol) in DMF (40 mL) was added K\$$2\$$CO\$$3\$$ (6.79 g, 49.1 mmol), the reaction mixture was stirred at 20 °C for 0.5 hr. Then 3-bromoprop-1-yne (2.53 g, 21.3 mmol, 1.83 mL) was added into the reaction mixture, the reaction mixture was stirred at 50 °C for 1 hr. The reaction mixture was poured into H\$$2\$$O (100 mL), extracted with EtOAc (100 mL×3). The organic layers were collected and washed with brine (100 mL×3), dried over Na\$$2\$$SO\$$4\$$ and concentrated to give a residue. The residue was purified by column chromatography on silica gel (eluted with petroleum ether: ethyl acetate=2:1 to 3:1) to give 1-(*tert-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate (4.5 g, 15.9 mmol, 97.3% yield) as a yellow solid.

\$$ \text{Yield} = 97.3\% \$$

Step 2: Preparation of 4-(*tert*-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid (2)

To a solution of 1-(*tert-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate (4.5 g, 15.94 mmol) in THF (50 mL) and H\$$2\$$O (15 mL)was added LiOH- H\$$2\$$O (4.02 g, 95.6 mmol). The mixture was stirred at 20 °C for 2 hrs. The reaction mixture was concentrated on vacuum to remove excess solvent, and then acidified with 1M HCl to pH=4, the mixture was poured into H\$$2\$$O (50 mL), extracted with EtOAc (100 mL×3). The organic layers were collected and washed with brine (100 mL×3), dried over Na\$$2\$$SO\$$4\$$ and concentrated to give 4-(*tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid (3.30 g, 12.3 mmol, 77.2% yield) as a yellow solid.

\$$ \text{Yield} = 77.2\% \$$

Step 3: Preparation of *tert*-butyl 3-(6-amino-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4-(prop-2-yn-1-yl)piperazine-1-carboxylate (4)

To a solution of 4-(*tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid (1.50 g, 5.59 mmol) in DMF (15 mL) was added HATU (2.34 g, 6.15 mmol) and TEA (1.70 g, 16.8 mmol, 2.33 mL) and 1,2,3,4-tetrahydroisoquinolin-6-amine (1.14 g, 6.15 mmol). The mixture was stirred at 20 °C for 1 hr. The reaction mixture was poured into H\$$2\$$O (100 mL), extracted with EtOAc (100 mL×3). The organic layers were collected and washed with brine (100 mL×3), dried over Na\$$2\$$SO\$$4\$$ and concentrated to give a residue. The residue was purified by column chromatography on silica gel (eluted with petroleum ether: ethyl acetate=1:3 to 0:1) to give *tert-butyl 3-(6-amino-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4-(prop-2-yn-1-yl)piperazine-1-carboxylate (1.60 g, 4.02 mmol, 71.8% yield) as a yellow solid.

\$$ \text{Yield} = 71.8\% \$$

Q & A

Basic Synthesis and Protection Strategies

Q: What are the common synthetic routes for preparing Benzyl tert-butyl (4-hydroxybutane-1,3-diyl)(S)-dicarbamate, and how are amino groups protected during synthesis? A:

- Synthesis Steps : The compound is typically synthesized via sequential protection and coupling reactions. For example, sodium azide (NaN₃) in DMF at 60°C can convert bromo intermediates to azides, yielding Benzyl tert-butyl (4-azidobutane-1,3-diyl)dicarbamate (15) in high purity . Subsequent deprotection with 4N HCl in 1,4-dioxane removes tert-butyl groups while retaining benzyl protection, achieving 95% yield .

- Protection Strategies :

Analytical Characterization

Q: Which analytical methods are critical for confirming the structure and purity of this compound, and what challenges arise in data interpretation? A:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry and functional groups. Rotamers (e.g., observed in diastereomeric intermediates) complicate peak splitting, requiring high-resolution (400–500 MHz) instruments for accurate assignment .

- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., HRMS-ESI) confirms molecular ions ([M+H]⁺) and isotopic patterns. For example, a molecular ion at m/z 671.1516 matches the calculated mass of C₂₈H₃₆FIN₄O₆ .

- HPLC : Used to assess purity and diastereomeric ratios (e.g., 50/50 in some intermediates) .

Advanced: Optimizing CuAAC Click Chemistry

Q: How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for synthesizing derivatives of this compound? A:

- Reaction Conditions : Use 17α-ethynylestradiol and di-tert-butyl azido intermediates in a 1:1 ratio with Cu(I) catalysts (e.g., CuBr) in DMF/water at rt. Yields up to 97% are achievable .

- Critical Factors :

Advanced: Stereoselective Synthesis Challenges

Q: What methods ensure stereochemical fidelity during the synthesis of (S)-configured intermediates? A:

- Chiral Auxiliaries : Use (S)-tert-butyl carbamate precursors to enforce stereochemistry. For example, coupling (R)-configured acids with Weinreb amides (e.g., N,O-dimethylhydroxylamine) retains configuration .

- Coupling Agents : EDC/HOBt in MeCN/DMF minimizes racemization during amide bond formation .

- Diastereomer Resolution : HPLC with chiral columns separates diastereomers (e.g., 50/50 ratios resolved using C18 reverse-phase columns) .

Deprotection Strategy Selection

Q: How do researchers choose between HCl-mediated and alternative deprotection methods for tert-butyl groups? A:

- HCl in 1,4-Dioxane : Efficient for tert-butyl removal but may require neutralization (e.g., NaHCO₃ wash) to isolate free amines .

- Alternative Methods :

- TFA/DCM : Faster deprotection but harsher, requiring anhydrous conditions.

- Enzyme-Mediated : Emerging for sensitive substrates but less common .

- Monitoring : TLC (Rf tracking) or LC-MS ensures complete deprotection without side reactions .

Handling Reactive Intermediates

Q: What safety and stability measures are critical when working with azide or brominated intermediates? A:

- Azide Handling :

- Brominated Derivatives :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.